molecular formula C12H21N2O3PS B12733644 Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester CAS No. 14620-44-1

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester

Cat. No.: B12733644
CAS No.: 14620-44-1
M. Wt: 304.35 g/mol
InChI Key: QNKUASTXBGBOGC-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphorothioate group and a pyrimidinyl ring, contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methyl-4-pyrimidinol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus esters.

    Biology: Employed in studies investigating the effects of organophosphorus compounds on biological systems, particularly in understanding enzyme inhibition.

    Medicine: Research into potential therapeutic uses and toxicological effects.

    Industry: Utilized in the development of new insecticides and pest control agents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide is attributed to its optimal balance of hydrophobic and hydrophilic characteristics, enhancing its interaction with biological membranes and target enzymes .

Properties

CAS No.

14620-44-1

Molecular Formula

C12H21N2O3PS

Molecular Weight

304.35 g/mol

IUPAC Name

4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C12H21N2O3PS/c1-6-16-18(15,19-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

QNKUASTXBGBOGC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=NC(=NC(=C1)C)C(C)C)SCC

Origin of Product

United States

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